2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, also known as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a chemical compound that can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Synthesis Analysis
The synthesis of this compound involves the use of this compound as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C9H19BO3 . The molecular weight of this compound is 186.06 .Chemical Reactions Analysis
As a reagent, this compound is used to borylate arenes . It is also used in the preparation of fluorenylborolane .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.409 , a boiling point of 73°C at 15 mmHg , and a density of 0.912 g/mL at 25°C .Scientific Research Applications
Structural Analysis and Chemical Reactivity
The unique structural characteristics of pyridin-2-ylboron derivatives, such as 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been extensively analyzed to understand their chemical reactivity and stability. These compounds exhibit interesting differences in the orientation of the dioxaborolane ring with respect to the pyridine ring, impacting their chemical behavior and applications in synthesis. Ab initio calculations based on HOMO and LUMO distributions have been utilized to predict reactivity patterns, shedding light on their relatively lower stability compared to regioisomers. This research lays the groundwork for the development of new bifunctional building blocks in combinatorial chemistry, enhancing the synthesis of complex molecules (Sopková-de Oliveira Santos et al., 2003).
Advanced Material Synthesis
In another domain, the synthesis and structural elucidation of compounds featuring the tetramethyl-1,3,2-dioxaborolan moiety have been pivotal in developing new materials with potential applications in electronics and photonics. For instance, the creation of boric acid ester intermediates with benzene rings, explored through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, illustrates the utility of these boronate compounds in crafting novel electronic materials. Density functional theory (DFT) calculations further confirm the consistency between the molecular structures derived from crystallographic data and theoretical predictions, enhancing our understanding of their physicochemical properties (P.-Y. Huang et al., 2021).
Catalysis and Ligand Design
The versatility of 2-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is also evident in its role as a precursor in the design of complex ligands and catalysts. This is showcased in the synthesis of extended dipyridyl ligands through Suzuki coupling reactions, which are instrumental in forming two-dimensional coordination polymers with specific geometries and potential applications ranging from catalysis to the development of functional materials with unique magnetic and optical properties. The resulting coordination polymers, featuring cadmium(II) and cobalt(II) centers, demonstrate the impact of ligand design on the structural diversity and functionalization of metal-organic frameworks (Hydar A Al-Fayaad et al., 2020).
Safety and Hazards
This compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of soap and water . If inhaled, remove the victim to fresh air .
Mechanism of Action
Target of Action
The primary target of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons .
Mode of Action
This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction that involves the addition of a boron atom to an organic molecule . In this case, the this compound molecule adds a boron atom to the arene, resulting in a borylated arene .
Biochemical Pathways
The borylation of arenes by this compound affects the biochemical pathways involved in the synthesis of various organic compounds . For example, it can be used in the synthesis of intermediates for generating conjugated copolymers .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of borylated arenes . These borylated arenes can be used as intermediates in the synthesis of various organic compounds, including conjugated copolymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means that its stability and efficacy can be affected by the presence of water or humidity in the environment .
Properties
IUPAC Name |
2-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-6-10-17-12-11(8-7-9-16-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKFTDDYHKYVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639882 | |
Record name | 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-87-5 | |
Record name | 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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